molecular formula C12H10NNaO5S B15341851 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt CAS No. 20349-44-4

2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt

Cat. No.: B15341851
CAS No.: 20349-44-4
M. Wt: 303.27 g/mol
InChI Key: VYDFNELGRXQZSB-UHFFFAOYSA-M
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Description

2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt is an organic compound belonging to the class of 2-naphthalene sulfonates. These compounds are characterized by a naphthalene moiety with a sulfonic acid group at the 2-position. The compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt typically involves the acetylation of 6-amino-2-naphthalenesulfonic acid followed by hydrolysis and neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride or acetyl chloride as acetylating agents. The reaction is followed by purification steps such as crystallization or recrystallization to obtain the monosodium salt form.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of substituted naphthalene compounds.

Scientific Research Applications

2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the manufacture of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-naphthalenesulfonic acid: Shares a similar naphthalene structure but differs in functional groups.

    2-Naphthalenesulfonic acid: Lacks the acetylamino and hydroxy groups present in the target compound.

Uniqueness

2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it valuable for specialized applications in various scientific fields.

Properties

CAS No.

20349-44-4

Molecular Formula

C12H10NNaO5S

Molecular Weight

303.27 g/mol

IUPAC Name

sodium;6-acetamido-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C12H11NO5S.Na/c1-7(14)13-9-3-2-8-4-10(19(16,17)18)6-12(15)11(8)5-9;/h2-6,15H,1H3,(H,13,14)(H,16,17,18);/q;+1/p-1

InChI Key

VYDFNELGRXQZSB-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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